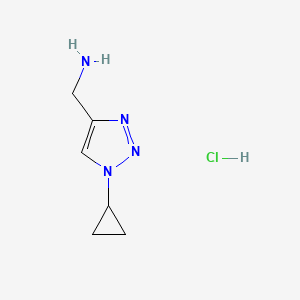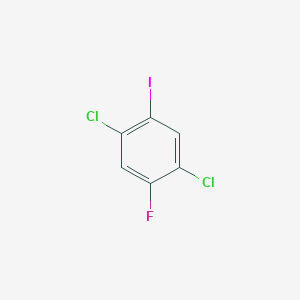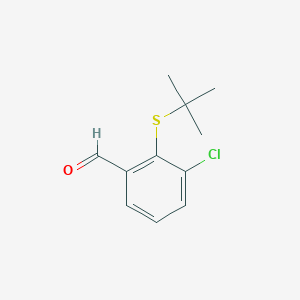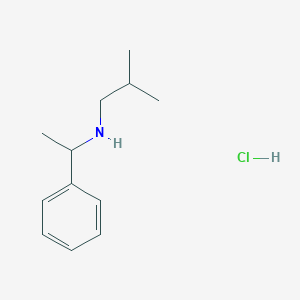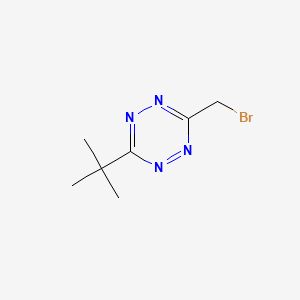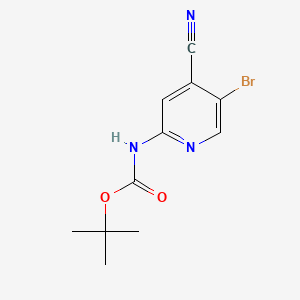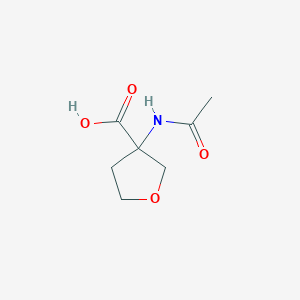
3-Acetamidotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidotetrahydrofuran-3-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetamido group attached to a tetrahydrofuran ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidotetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the acylation of tetrahydrofuran derivatives with acetic anhydride, followed by subsequent hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane in tetrahydrofuran are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Acetamidotetrahydrofuran-3-carboxylic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetamidotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Acetamido-5-acetylfuran: Shares the acetamido group but differs in the ring structure.
3-Acetamido-5-carboxyfuran: Similar functional groups but different ring structure.
Tetrahydrofuran-3-carboxylic acid: Lacks the acetamido group but has a similar ring structure.
Uniqueness: 3-Acetamidotetrahydrofuran-3-carboxylic acid is unique due to the combination of its acetamido group and tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-acetamidooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-7(6(10)11)2-3-12-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
KXZMFDGSFGKENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCOC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



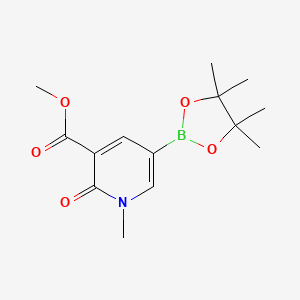


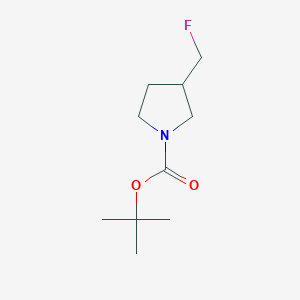

![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)
